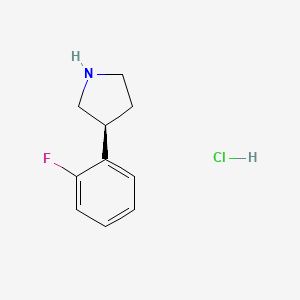

(s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC15836390

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClFN |

|---|---|

| Molecular Weight | 201.67 g/mol |

| IUPAC Name | (3S)-3-(2-fluorophenyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1 |

| Standard InChI Key | PBZQWAHJDBRUFM-DDWIOCJRSA-N |

| Isomeric SMILES | C1CNC[C@@H]1C2=CC=CC=C2F.Cl |

| Canonical SMILES | C1CNCC1C2=CC=CC=C2F.Cl |

Introduction

Synthesis and Manufacturing

The synthesis of (S)-3-(2-fluorophenyl)pyrrolidine hydrochloride involves multi-step protocols to ensure enantiomeric purity and high yield. A common approach includes:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions generates the pyrrolidine backbone.

-

Fluorophenyl Introduction: Friedel-Crafts alkylation or transition metal-catalyzed coupling reactions attach the 2-fluorophenyl group to the pyrrolidine ring.

-

Chiral Resolution: Chromatographic separation or enzymatic resolution isolates the (S)-enantiomer.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the final product.

Key reagents include aluminum fluoride (AlF₃) and copper fluoride (CuF₂), which facilitate fluorination at elevated temperatures (150–200°C). Optimized reaction conditions are critical to avoid racemization and byproduct formation.

Table 1: Synthesis Parameters for (S)-3-(2-Fluorophenyl)pyrrolidine Hydrochloride

| Parameter | Details |

|---|---|

| Starting Material | γ-Aminobutyric acid derivatives |

| Fluorination Reagent | AlF₃ or CuF₂ |

| Temperature Range | 150–200°C |

| Chiral Resolution Method | Chromatography or enzymatic resolution |

| Yield | 60–75% (optimized) |

Physicochemical Properties

The compound’s physicochemical profile is pivotal for its handling and application in drug discovery:

-

Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form.

-

Stability: Stable under inert atmospheres but hygroscopic, requiring storage at 2–8°C.

-

Spectroscopic Data:

-

¹H NMR: Peaks at δ 2.8–3.2 ppm (pyrrolidine protons) and δ 6.9–7.3 ppm (fluorophenyl aromatic protons).

-

Mass Spectrometry: Molecular ion peak at m/z 201.67 (M+H⁺).

-

Table 2: Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClFN |

| Molecular Weight | 201.67 g/mol |

| Melting Point | 215–218°C (decomposition) |

| logP (Partition Coefficient) | 1.8 (predicted) |

Structural and Conformational Analysis

The pyrrolidine ring adopts a twist conformation, as observed in related fluorinated pyrrolidines . The 2-fluorophenyl group lies perpendicular to the ring plane, minimizing steric hindrance. X-ray crystallography of analogous compounds reveals that fluorophenyl substituents enhance molecular rigidity, favoring interactions with hydrophobic binding pockets . The hydrochloride salt stabilizes the protonated amine, improving bioavailability.

| Compound Class | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine-3-carboxylic acids | Antifungal (Candida auris) | 4.2 µM | |

| Pyrazolyl-pyrrolidinones | Antioxidant/anti-inflammatory | 85% inhibition at 10 µM |

Computational Insights

Density functional theory (DFT) studies on similar fluorophenyl derivatives reveal:

-

Electrophilic Reactivity: The fluorine atom withdraws electron density, making the phenyl ring susceptible to nucleophilic attack .

-

NLO Properties: High hyperpolarizability (β = 8.7 × 10⁻³⁰ esu) suggests utility in nonlinear optical materials .

Future Directions

Further research should explore:

-

Enantioselective Synthesis: Improving chiral purity via asymmetric catalysis.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

-

Target Identification: Screening against neurological and antimicrobial targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume